Cas no 1286720-18-0 (N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide)
![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide structure](https://www.kuujia.com/scimg/cas/1286720-18-0x500.png)
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide Chemical and Physical Properties
Names and Identifiers
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- 1286720-18-0
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
- F5857-5959
- N'-(2-cyclopropyl-2-hydroxypropyl)-N-(thiophen-2-ylmethyl)oxamide
- AKOS024524590
- N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide
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- Inchi: 1S/C13H18N2O3S/c1-13(18,9-4-5-9)8-15-12(17)11(16)14-7-10-3-2-6-19-10/h2-3,6,9,18H,4-5,7-8H2,1H3,(H,14,16)(H,15,17)
- InChI Key: YPBYNOOUQRDWSA-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CNC(C(NCC(C)(C1CC1)O)=O)=O
Computed Properties
- Exact Mass: 282.10381361g/mol
- Monoisotopic Mass: 282.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107Ų
- XLogP3: 0.8
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-5959-10mg |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide |
1286720-18-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-5959-2mg |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide |
1286720-18-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5857-5959-3mg |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide |
1286720-18-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-5959-5μmol |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide |
1286720-18-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-5959-20mg |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide |
1286720-18-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5857-5959-30mg |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide |
1286720-18-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5857-5959-10μmol |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide |
1286720-18-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-5959-25mg |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide |
1286720-18-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5857-5959-4mg |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide |
1286720-18-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5857-5959-50mg |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide |
1286720-18-0 | 50mg |
$160.0 | 2023-09-09 |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide Related Literature
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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4. Back matter
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Additional information on N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide
Professional Introduction to Compound with CAS No. 1286720-18-0 and Product Name: N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide
Compound with the CAS number 1286720-18-0 and the product name N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and biochemical studies. The molecular structure incorporates several key functional groups, including a cyclopropyl moiety, a hydroxypropyl side chain, and a thiophen-2-yl substituent, which collectively contribute to its distinctive chemical properties and reactivity.
The N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide molecule is a derivative of ethanediamide, a well-known chelating agent and precursor in various biochemical applications. The presence of the cyclopropyl group enhances the compound's stability and lipophilicity, making it an attractive candidate for membrane-interacting drugs. Additionally, the hydroxypropyl group introduces hydrophilicity, facilitating solubility in aqueous environments. The thiophen-2-yl moiety is particularly noteworthy, as thiophene derivatives are widely recognized for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Recent research in the field of medicinal chemistry has highlighted the importance of multifunctional compounds that can target multiple biological pathways simultaneously. The N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide structure aligns well with this trend, offering a platform for designing drugs with enhanced efficacy and reduced side effects. Studies have demonstrated that the combination of a cyclopropyl group with other heterocyclic systems can lead to improved bioavailability and metabolic stability. This makes the compound particularly relevant for oral drug formulations.
In addition to its structural advantages, the N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide compound exhibits interesting electronic properties due to the presence of the thiophen-2-yl group. Thiophene-based molecules are known for their ability to participate in π-stacking interactions, which can be exploited in the design of molecular assemblies and supramolecular structures. These properties have implications not only in drug design but also in materials science, where such compounds can serve as building blocks for organic electronics and sensors.
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclopropyl group necessitates specialized catalytic systems to achieve optimal regioselectivity. Similarly, the incorporation of the hydroxypropyl group requires careful consideration to avoid unwanted side reactions. The final step involves coupling the thiophen-2-yl moiety, which often employs palladium-based catalysts for efficient cross-coupling reactions.
From a pharmacological perspective, the structural features of this compound suggest potential applications in treating a variety of diseases. The cyclopropyl group has been shown to enhance binding affinity to certain enzymes and receptors, while the hydroxypropyl group can improve solubility and bioavailability. The thiophen-2-yl substituent adds another layer of biological activity, making it a valuable scaffold for drug discovery. Current research is exploring its efficacy in inhibiting enzymes involved in inflammation and oxidative stress, which are key factors in conditions such as arthritis and neurodegenerative diseases.
The compound's potential extends beyond traditional pharmaceutical applications. Its ability to form stable complexes with metal ions makes it useful in biochemical assays and as a chelating agent in industrial processes. For instance, it could be employed in metal recovery from waste streams or as a ligand in catalytic systems. Furthermore, its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other advanced materials where thiophene derivatives are increasingly employed.
The development of new synthetic methodologies is also an area of active interest regarding this compound. Researchers are exploring greener synthetic routes that minimize waste and reduce energy consumption. Additionally, computational chemistry techniques are being utilized to predict the biological activity of different derivatives before experimental synthesis is undertaken. This approach accelerates drug discovery by allowing researchers to focus on the most promising candidates based on theoretical data.
In conclusion, compound with CAS No. 1286720-18-0 and its derivative N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(thiophen-2-yl)methyl]ethanediamide represent significant advancements in chemical biology and pharmaceutical research. Their unique structural features offer multiple advantages for drug design and material science applications. As research continues to uncover new uses for these compounds, they are poised to play an increasingly important role in addressing complex biological challenges and developing innovative technologies.
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